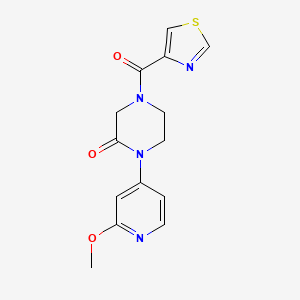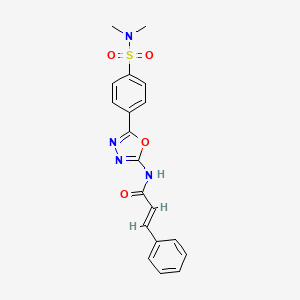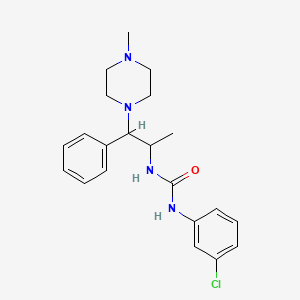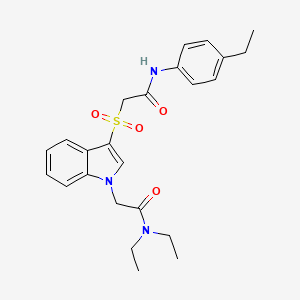
1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPTP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one acts as a prodrug that is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is a selective neurotoxin that targets dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopamine transporters and accumulates in dopaminergic neurons, leading to mitochondrial dysfunction, oxidative stress, and cell death. The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one has been extensively studied and has provided valuable insights into the pathophysiology of Parkinson's disease.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one has been shown to induce Parkinson's disease-like symptoms in humans and non-human primates, including tremors, rigidity, and bradykinesia. 1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one-induced Parkinsonism has been used extensively in animal models to study the disease and develop new treatments. 1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one has also been shown to induce oxidative stress and mitochondrial dysfunction in dopaminergic neurons, leading to cell death. The biochemical and physiological effects of 1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one have been studied extensively and have provided valuable insights into the pathophysiology of Parkinson's disease.
実験室実験の利点と制限
1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one has several advantages as a tool for studying Parkinson's disease and other neurological disorders. 1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one-induced Parkinsonism is a reliable and reproducible model that closely mimics the disease in humans. 1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one is also relatively easy to administer and can be used in both rodents and non-human primates. However, there are also limitations to using 1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one in lab experiments. 1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one-induced Parkinsonism is an acute model that does not fully replicate the chronic nature of the disease. Additionally, 1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one-induced Parkinsonism does not replicate all aspects of the disease, including the cognitive and non-motor symptoms.
将来の方向性
There are several future directions for research on 1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one and its potential applications in the field of medicine. One direction is the development of new treatments for Parkinson's disease and other neurological disorders based on the mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one. Another direction is the development of new animal models that more closely replicate the chronic nature of the disease and the cognitive and non-motor symptoms. Additionally, there is a need for further research on the biochemical and physiological effects of 1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one and its metabolites, as well as the potential side effects of 1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one-based treatments.
合成法
1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one can be synthesized through various methods, including the reaction of 2-methoxypyridine-4-carboxylic acid with thionyl chloride, followed by the reaction with piperazine-1-carboxamide and 4-amino-3-mercapto-5-methylthiazole. Another method involves the reaction of 2-methoxypyridine-4-carboxylic acid with thionyl chloride, followed by the reaction with piperazine-1-carboxamide and 4-chloro-3-nitro-5-methylthiazole. These synthesis methods have been optimized to produce high yields of 1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one with high purity.
科学的研究の応用
1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one has been extensively studied for its potential applications in the field of medicine. One of the most significant applications of 1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one is in the treatment of Parkinson's disease. 1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one has been shown to induce Parkinson's disease-like symptoms in humans and non-human primates, making it a valuable tool for studying the disease and developing new treatments. 1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one has also been studied for its potential use in the treatment of other neurological disorders, including Alzheimer's disease and Huntington's disease.
特性
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-21-12-6-10(2-3-15-12)18-5-4-17(7-13(18)19)14(20)11-8-22-9-16-11/h2-3,6,8-9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEZKZMECCMSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659754.png)


![4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2659760.png)

![(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2659762.png)


![2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane](/img/structure/B2659767.png)
![2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2659768.png)


![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,1'-cyclobutane]](/img/structure/B2659774.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2659775.png)